Cas no 2310205-57-1 (N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide structure
2310205-57-1 structure
商品名:N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS番号:2310205-57-1
MF:C16H16N4O2
メガワット:296.323843002319
CID:5469745

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
    • N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
    • N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
    • インチ: 1S/C16H16N4O2/c1-11-6-14(20(2)19-11)16(21)18-9-12-7-13(10-17-8-12)15-4-3-5-22-15/h3-8,10H,9H2,1-2H3,(H,18,21)
    • ほほえんだ: O1C=CC=C1C1=CN=CC(=C1)CNC(C1=CC(C)=NN1C)=O

計算された属性

  • せいみつぶんしりょう: 296.12732577 g/mol
  • どういたいしつりょう: 296.12732577 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • ぶんしりょう: 296.32

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6561-1436-30mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
30mg
$178.5 2023-09-08
Life Chemicals
F6561-1436-50mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
50mg
$240.0 2023-09-08
Life Chemicals
F6561-1436-2mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
2mg
$88.5 2023-09-08
Life Chemicals
F6561-1436-20μmol
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
20μmol
$118.5 2023-09-08
Life Chemicals
F6561-1436-5mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
5mg
$103.5 2023-09-08
Life Chemicals
F6561-1436-10μmol
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6561-1436-20mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
20mg
$148.5 2023-09-08
Life Chemicals
F6561-1436-5μmol
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6561-1436-15mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
15mg
$133.5 2023-09-08
Life Chemicals
F6561-1436-3mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
2310205-57-1
3mg
$94.5 2023-09-08

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide 関連文献

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamideに関する追加情報

Introduction to N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 2310205-57-1)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2310205-57-1, represents a promising candidate for further exploration in drug discovery and development. The intricate arrangement of its functional groups, including the furan and pyridine moieties, suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

The chemical structure of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a carboxamide group at the 5-position and a dimethyl group at the 1-position. The presence of a furan ring at the 5-position of the pyridine moiety introduces unique electronic and steric properties that can influence its binding affinity and selectivity. This structural feature has been increasingly recognized in recent years for its potential in modulating various biological pathways.

In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. The combination of furan and pyridine units in N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide positions it as a versatile scaffold for designing novel therapeutic agents. Studies have demonstrated that such compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases.

The carboxamide group in the compound's structure is another critical feature that contributes to its potential biological activity. Carboxamides are well-known for their ability to form hydrogen bonds, which can enhance binding interactions with target proteins. This property makes N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide a promising candidate for further investigation as an inhibitor or modulator of various biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinity of such compounds with high accuracy. These tools have been instrumental in identifying potential lead candidates for drug development. N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide has been subjected to virtual screening studies to assess its interaction with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.

The dimethyl groups at the 1-position of the pyrazole ring contribute to the compound's overall lipophilicity, which can influence its membrane permeability and bioavailability. This balance between lipophilicity and polarizability is crucial for achieving optimal pharmacokinetic profiles. Researchers are particularly interested in how these structural features can be modulated to improve drug-like properties without compromising biological activity.

In vitro studies have begun to unravel the potential therapeutic applications of N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide. Initial experiments have shown promising results in inhibiting certain kinases associated with cancer cell proliferation. The ability of this compound to disrupt signaling pathways involved in tumor growth makes it an attractive candidate for further preclinical development. Additionally, its interaction with other cellular targets suggests potential applications in treating inflammatory disorders and neurodegenerative conditions.

The synthesis of N-{5-(furan-2-ylylidene)pyridinomethyl}-1-methylethylcarbamoyl]-4-methyl-lH-pyrazol-l(3H)-one derivatives has provided valuable insights into the structural requirements for optimal biological activity. These derivatives have been synthesized by modifying the substituents on the pyrazole ring and have shown varying degrees of efficacy in preclinical models. The structural diversity generated from these modifications has highlighted the importance of fine-tuning molecular architecture to achieve desired pharmacological outcomes.

The future direction of research on N-{5-(furan-2-ylylidene)pyridinomethyl}-l-methylethylcarbamoyl]-4-methyl-lH-pyrazol-l(3H)-one derivatives will likely focus on optimizing synthetic routes for scalability and cost-effectiveness. Additionally, exploring new derivatives through combinatorial chemistry and high-throughput screening may uncover additional lead compounds with enhanced potency and selectivity. The integration of experimental data with computational modeling will continue to play a pivotal role in guiding the design of novel therapeutic agents.

The growing body of evidence supporting the therapeutic potential of heterocyclic compounds like N-{furan-2-ylylidene} derivatives underscores their importance as pharmacological tools. As research progresses, it is anticipated that more compounds will emerge from this class with applications across multiple therapeutic areas. The structural complexity and functional diversity of these molecules offer a rich ground for innovation in drug discovery.

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